molecular formula C5H6N2O3S B016991 6-Aminopyridine-3-sulfonic acid CAS No. 16250-08-1

6-Aminopyridine-3-sulfonic acid

Cat. No. B016991
CAS RN: 16250-08-1
M. Wt: 174.18 g/mol
InChI Key: YXFLGKSXYWHALA-UHFFFAOYSA-N
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Description

6-Aminopyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H6N2O3S . It is a derivative of aminopyridine, which is a class of heterocyclic compounds that have been extensively studied due to their interesting biological activities .


Synthesis Analysis

Aminopyridines, including 6-Aminopyridine-3-sulfonic acid, can be synthesized through various methods. One efficient procedure involves the Chichibabin amination, which is a method for synthesizing aminopyridine derivatives . The synthesis process also involves coordination with metals and the use of an array of solvents for purification processes .


Molecular Structure Analysis

The molecular structure of 6-Aminopyridine-3-sulfonic acid consists of a pyridine ring with an amino group at the 6th position and a sulfonic acid group at the 3rd position . The molecular weight of this compound is 174.18 g/mol .


Chemical Reactions Analysis

Aminopyridines, including 6-Aminopyridine-3-sulfonic acid, can form certain metal-protein complexes and exhibit various biological activities . These activities depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity .


Physical And Chemical Properties Analysis

6-Aminopyridine-3-sulfonic acid has a molecular weight of 174.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 174.00991323 g/mol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Aminopyridine-3-sulfonic acid serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds are of significant importance due to their wide range of applications in pharmaceuticals, agriculture, and industry. The ability to synthesize substituted pyridine-3-sulfonyl chlorides, sulfonic acids, and sulfonyl amides from 6-Aminopyridine-3-sulfonic acid is crucial for developing new medications and agricultural chemicals .

Pharmaceutical Intermediates

The compound is used to create intermediates for pharmaceuticals. Its derivatives, particularly aryl- and hetarylsulfonyl amides, are utilized in the development of drugs with diverse therapeutic effects, including anti-inflammatory, antimicrobial, and antitumor activities .

Catalysis

6-Aminopyridine-3-sulfonic acid derivatives can act as catalysts in chemical reactions. The use of these derivatives, especially in the form of magnetically recoverable nano-catalysts, has been explored for the synthesis of pyridine derivatives. These catalysts offer advantages such as high surface area, simple preparation, and ease of separation from reaction mediums .

Agricultural Chemicals

In agriculture, derivatives of 6-Aminopyridine-3-sulfonic acid are used to create plant growth regulators and herbicides. These compounds help in enhancing crop yields and controlling weed growth, thereby contributing to more efficient farming practices .

Biochemistry Research

In biochemistry, the compound is used to study enzyme reactions and protein interactions. Its derivatives can act as inhibitors or activators in biochemical pathways, providing insights into the molecular mechanisms of biological processes.

Each of these applications demonstrates the versatility of 6-Aminopyridine-3-sulfonic acid in scientific research and its potential to contribute to advancements across multiple fields of study. The ongoing research and development of new derivatives continue to expand the scope of its applications. Information based on search results from Springer and RSC Publishing .

Mechanism of Action

The mechanism of action of aminopyridines is largely dependent on their structure and the presence of functional groups. For instance, the presence of heteroatoms in the pyridine ring allows for coordination with metals, which can enhance the biological activity of the compound .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed and toxic in contact with skin . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Aminopyridines have been extensively studied in the last few decades due to their interesting biological activities . The diversity in their pharmacological activities has attracted the attention of many researchers to explore their potential . Future research may focus on the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

properties

IUPAC Name

6-aminopyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-5-2-1-4(3-7-5)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFLGKSXYWHALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332672
Record name 6-aminopyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyridine-3-sulfonic acid

CAS RN

16250-08-1
Record name 6-aminopyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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